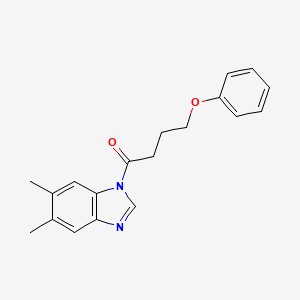
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole
説明
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole, also known as R406, is a small molecule inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways in immune cells. R406 has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and allergic disorders.
作用機序
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole inhibits the activity of Syk, which plays a crucial role in signal transduction pathways in immune cells. Syk is involved in the activation of immune cells such as B cells, T cells, and mast cells. By inhibiting Syk, this compound reduces the activation of these immune cells and the release of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activation of immune cells and reduces the release of inflammatory mediators. In vivo studies have shown that this compound reduces inflammation in animal models of autoimmune diseases such as rheumatoid arthritis. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and allergic disorders. However, there are also limitations to using this compound in lab experiments. It is a non-specific inhibitor that can affect other signaling pathways besides Syk. It also has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole. One direction is to develop more specific inhibitors of Syk that do not affect other signaling pathways. Another direction is to study the potential therapeutic applications of this compound in other diseases such as multiple sclerosis and lupus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on immune cells and cancer cells.
科学的研究の応用
5,6-dimethyl-1-(4-phenoxybutanoyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and allergic disorders. In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to inhibit the activation of immune cells and reduce inflammation. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. In allergic disorders such as asthma, this compound has been shown to inhibit the release of inflammatory mediators.
特性
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-11-17-18(12-15(14)2)21(13-20-17)19(22)9-6-10-23-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVNBAVEJTXAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B3974612.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974620.png)
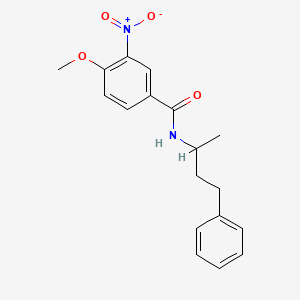
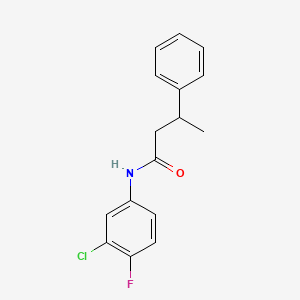
![N-(2,6-diethylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974650.png)
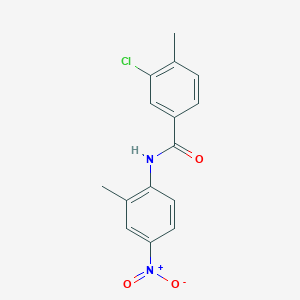
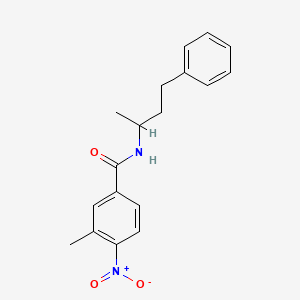
![4-[benzyl(tert-butyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol](/img/structure/B3974666.png)

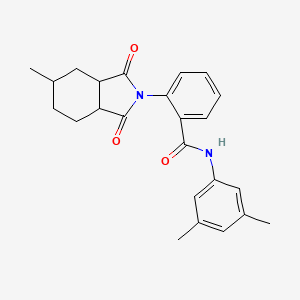
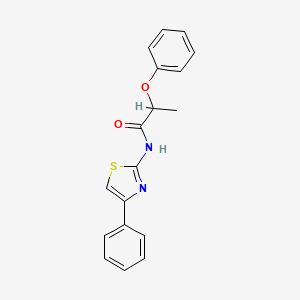
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B3974710.png)
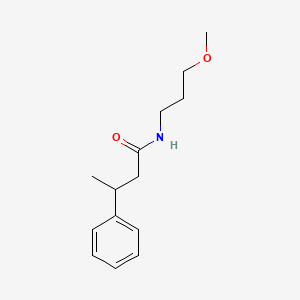
![8-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3974722.png)